molecular formula C13H20N4 B2382226 1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1157791-03-1

1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B2382226
CAS No.: 1157791-03-1
M. Wt: 232.331
InChI Key: UXXRNVDFSNVFAH-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate . This reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to yield the desired pyrazolopyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Corresponding pyrazolopyridine N-oxides.

    Reduction: Reduced pyrazolopyridine derivatives.

    Substitution: Alkylated pyrazolopyridine compounds.

Scientific Research Applications

1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1,3-dimethylpyrazole
  • 1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine

Uniqueness

1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolo[3,4-b]pyridine core differentiates it from other similar compounds, making it a valuable scaffold for the development of new drugs and materials .

Properties

IUPAC Name

1,3-dimethyl-N-(3-methylbutyl)pyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-9(2)5-6-14-11-7-12-10(3)16-17(4)13(12)15-8-11/h7-9,14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXRNVDFSNVFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)NCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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